molecular formula C18H24N2O4S B5617219 N-(sec-butyl)-3-({[2-(5-methyl-2-furyl)ethyl]amino}sulfonyl)benzamide

N-(sec-butyl)-3-({[2-(5-methyl-2-furyl)ethyl]amino}sulfonyl)benzamide

Cat. No. B5617219
M. Wt: 364.5 g/mol
InChI Key: BFSKRPSMOFUUBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted benzamides, including compounds similar to N-(sec-butyl)-3-({[2-(5-methyl-2-furyl)ethyl]amino}sulfonyl)benzamide, often involves multi-step reactions starting from suitable precursors. For instance, compounds with similar structures have been synthesized by treating secondary amines with halogenated sulfonamides, followed by coupling reactions to introduce the desired functional groups (Morgan et al., 1990). Such methods may involve nucleophilic substitution reactions, activation of the sulfonyl group, and subsequent reactions with electrophiles to build the complex benzamide structure.

Molecular Structure Analysis

The molecular structure of N-substituted benzamides can be characterized using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. The detailed molecular structure analysis provides insights into the electronic distribution, functional group orientation, and overall molecular geometry, which are essential for understanding the compound's reactivity and interaction with biological targets. Studies on similar compounds have employed density functional theory (DFT) to optimize the molecular structure and investigate the vibrational frequencies and electronic properties (FazilathBasha et al., 2021).

properties

IUPAC Name

N-butan-2-yl-3-[2-(5-methylfuran-2-yl)ethylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-4-13(2)20-18(21)15-6-5-7-17(12-15)25(22,23)19-11-10-16-9-8-14(3)24-16/h5-9,12-13,19H,4,10-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSKRPSMOFUUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-3-({[2-(5-methyl-2-furyl)ethyl]amino}sulfonyl)benzamide

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